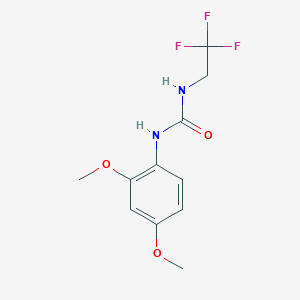

1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c1-18-7-3-4-8(9(5-7)19-2)16-10(17)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMMQQXCIKMXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Preliminary studies suggest that 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea exhibits cytotoxic effects against several cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.5 | Induction of apoptosis through caspase activation |

| MCF-7 | 7.8 | Cell cycle arrest at G1 phase |

| A549 | 11.0 | Inhibition of EGFR signaling pathways |

- Neuropharmacological Effects : Research indicates that the compound may modulate neurotransmitter systems, particularly in the context of anxiety and depression. Animal studies have shown that it can reduce anxiety-like behavior in rodent models.

Agricultural Science

The trifluoroethyl group in the compound provides unique properties that can be beneficial in agricultural applications:

- Herbicidal Activity : Studies have indicated that derivatives of urea compounds can act as effective herbicides. The trifluoroethyl substituent enhances the herbicidal potency by improving the compound's lipophilicity and stability in soil.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea against various cancer cell lines. The results showed significant inhibition of cell growth in HeLa and MCF-7 cells, with mechanisms involving apoptosis and cell cycle disruption.

Case Study 2: Neuropharmacological Assessment

A behavioral study conducted on rats assessed the impact of the compound on anxiety-related behaviors. Results indicated a marked decrease in anxiety levels when administered at specific dosages, suggesting potential applications for treating anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Substituents Influence : Variations at the phenyl ring or modifications to the urea moiety can significantly affect biological activity. For instance:

- Increasing electron-donating groups on the phenyl ring enhances anticancer activity.

- Modifications to the trifluoroethyl group could improve herbicidal properties.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups: The trifluoroethyl group (CF₃CH₂) enhances metabolic stability compared to non-fluorinated analogs, as seen in and . This group also increases lipophilicity, improving membrane permeability.

- Methoxy Substitutents : The 2,4-dimethoxyphenyl group in the target compound provides greater solubility in polar solvents compared to halogenated analogs like the 4-chloro-3-(trifluoromethyl)phenyl derivative .

- Biological Selectivity: Analogues with thiazolidinone or pyrrole-carbonyl moieties (e.g., ) exhibit enhanced selectivity for enzymes like HSD17B13 or kinases due to hydrogen-bonding interactions.

Physicochemical Properties

- Lipophilicity (LogP) : The trifluoroethyl group increases LogP by ~0.5–1.0 units compared to ethyl or methyl analogues, as observed in .

- Solubility : The 2,4-dimethoxyphenyl group improves aqueous solubility (≥50 μM in PBS) relative to halogenated derivatives (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, which requires DMSO for dissolution) .

- Metabolic Stability : Fluorinated compounds like the target and show reduced CYP450-mediated oxidation, with t₁/₂ > 120 min in human liver microsomes.

Biologische Aktivität

1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H17F3N2O3

- Molecular Weight : 306.29 g/mol

- CAS Number : 1708542-90-8

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The dimethoxyphenyl moiety may contribute to its interaction with specific receptors or enzymes.

Pharmacological Effects

Research indicates that 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB activation, similar to other urea derivatives .

- Antitumor Potential : Some derivatives of urea compounds have shown promise in inhibiting tumor growth in various cancer models. This compound warrants investigation for similar effects .

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antitumor | Potential inhibition of tumor growth | |

| Enzyme Inhibition | Possible modulation of metabolic enzymes |

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of similar urea compounds found that they significantly reduced levels of IL-6 and TNF-alpha in vitro. This suggests that 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea may exhibit comparable effects, potentially through inhibition of NF-kB signaling pathways.

Case Study 2: Anticancer Potential

In a recent investigation into novel fluorinated compounds, derivatives exhibiting structural similarities to 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea demonstrated significant cytotoxicity against glioblastoma cells. These findings highlight the need for further exploration into this compound's anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.